GNE-781

描述

GNE-781 是一种高度先进、强效且选择性的环腺苷酸单磷酸反应元件结合蛋白 (CBP) 溴结构域及其同源蛋白,即 300 kDa 的腺病毒 E1A 结合蛋白 (P300) 的抑制剂。 这些蛋白参与转录调控,并与癌症的发生、发展或进展有关 .

科学研究应用

作用机制

GNE-781 通过抑制 CBP/P300 的溴结构域发挥作用,CBP/P300 是参与转录调控的组蛋白乙酰转移酶。通过与溴结构域结合,this compound 可以阻止 CBP/P300 与染色质结合并通过乙酰化对其进行修饰。 这种抑制会破坏各种转录蛋白的募集,从而导致基因表达改变和肿瘤生长减缓 .

生化分析

Biochemical Properties

GNE-781 interacts with the bromodomain of the transcriptional regulators CBP and p300 . These interactions lead to the inhibition of these proteins, which play a crucial role in gene expression programs through lysine acetylation of chromatin and transcriptional regulators .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In multiple myeloma cells, for example, this compound leads to effective cell killing . This is likely due to its ability to inhibit the activity of CBP and p300, which are critical for the establishment and activation of enhancer-mediated transcription .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the bromodomain of CBP and p300 . By binding to these domains, this compound prevents these proteins from carrying out their normal functions, leading to changes in gene expression .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as an inhibitor of CBP and p300, it is likely that this compound interacts with enzymes and cofactors involved in gene expression and chromatin remodeling .

Transport and Distribution

Information about the transport and distribution of this compound within cells and tissues is not currently available. Given its role as an inhibitor of CBP and p300, it is likely that this compound interacts with transporters or binding proteins involved in these processes .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its role as an inhibitor of CBP and p300, it is likely that this compound is localized to the nucleus, where these proteins carry out their functions .

准备方法

GNE-781 的合成涉及基于结构的设计和构效关系研究。前体化合物的苯胺被限制在四氢喹啉基序中以保持效力并增加选择性。 进一步针对 CBP 溴结构域的特定区域(例如 LPF 架子、BC 环和 KAc 区域)进行修饰,以提高效力并增强选择性 . 有关 this compound 的工业生产方法,现有文献中没有明确说明。

化学反应分析

GNE-781 会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用还原剂。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及氢氧化钠等亲核试剂。这些反应产生的主要产物取决于所用试剂和条件。

相似化合物的比较

GNE-781 与其他溴结构域抑制剂进行比较,例如:

GNE-272: 一种中等效力且选择性抑制 CBP 溴结构域的抑制剂

I-CBP112: 一种选择性的小分子抑制剂,针对 p300/CBP 溴结构域.

This compound 的独特性在于其对 CBP/P300 溴结构域的高效力和选择性,以及其非中枢神经系统穿透特性,使其适合体内研究 .

生物活性

GNE-781 is a small-molecule inhibitor specifically designed to target the bromodomains of the CREB-binding protein (CBP) and p300, which are critically involved in regulating transcription and chromatin dynamics. This compound exhibits remarkable selectivity and potency, making it a promising candidate for therapeutic applications, particularly in oncology.

This compound functions by selectively inhibiting the bromodomains of CBP and p300, which play vital roles in transcriptional regulation through their interactions with acetylated lysines on histones and non-histone proteins. By disrupting these interactions, this compound can modulate gene expression patterns associated with various diseases, including cancer.

Selectivity and Potency

This compound demonstrates a 650-fold selectivity over BRD4, another member of the bromodomain family, making it particularly valuable in research and potential therapeutic contexts. The compound has shown an IC50 of 0.94 nM for CBP and 6.2 nM for p300, indicating its high potency in inhibiting these targets .

Preclinical Findings

- Toxicology Studies : In preclinical studies involving adult rats and dogs, this compound was generally well-tolerated but exhibited notable effects on thrombopoiesis and differentiation of hematopoietic lineages. Specifically, there were significant impacts on erythroid, granulocytic, and lymphoid cell differentiation .

- Antitumor Activity : this compound has been shown to possess antitumor properties in models of acute myeloid leukemia (AML), where it decreased Foxp3 transcript levels in a dose-dependent manner. This suggests its potential utility in targeting immune regulatory pathways as well .

- Gene Expression Modulation : Treatment with this compound has resulted in significant changes in gene expression profiles related to cell cycle regulation and inflammation. For instance, down-regulation of genes involved in the interferon response was observed, indicating its role in modulating immune responses .

Case Study 1: Acute Myeloid Leukemia (AML)

In a preclinical AML model, this compound demonstrated significant efficacy by reducing tumor burden and altering the expression of key oncogenes. The study highlighted the compound's ability to induce apoptosis in leukemic cells while sparing normal hematopoietic cells to some extent.

Case Study 2: Muscle Differentiation

In cellular models studying muscle differentiation, this compound was found to inhibit differentiation processes by affecting BRD-mediated transcriptional regulation. This underscores its role not only in cancer biology but also in developmental biology contexts .

Summary of Key Findings

| Feature | Details |

|---|---|

| Target Proteins | CBP/p300 |

| Selectivity | 650-fold over BRD4 |

| Potency (IC50) | CBP: 0.94 nM; p300: 6.2 nM |

| Toxicity Observations | Effects on thrombopoiesis; hematopoietic differentiation inhibition |

| Antitumor Activity | Effective in AML models; reduces Foxp3 levels |

| Gene Expression Changes | Down-regulation of inflammatory pathways |

属性

IUPAC Name |

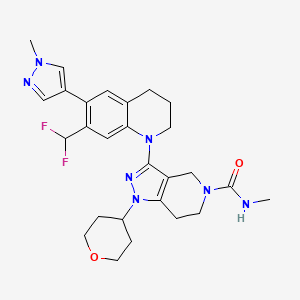

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCWHSDMJBAGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。